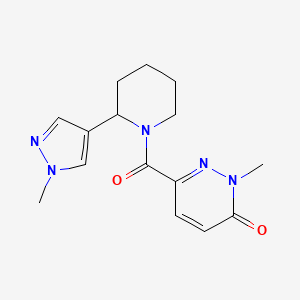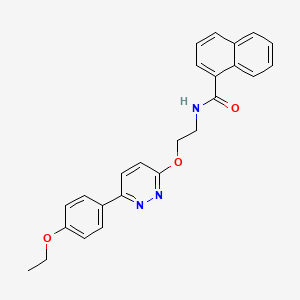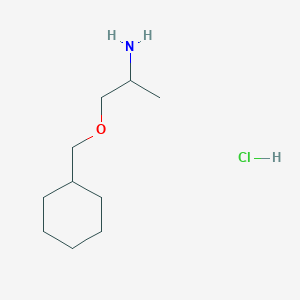![molecular formula C21H18FN5O4S B2522437 N-(4-fluorobenzyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 847191-13-3](/img/structure/B2522437.png)
N-(4-fluorobenzyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-fluorobenzyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide" is a complex molecule that appears to be related to various pyrimidine derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve the condensation of uracil or its substituted derivatives with other compounds. For instance, the synthesis of new pyrimidine derivatives of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid was achieved by condensation with 4-(5,6-epoxypropyl)-2,3-O,O-dibenzyl-L-ascorbic acid . This suggests that the synthesis of the compound may also involve a condensation reaction between a pyrimidine derivative and a suitable benzyl compound, possibly involving steps to introduce the furan and thioacetamide groups.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, and their exact stereostructure can be confirmed through techniques such as NMR spectroscopy and X-ray crystal structure analysis . The presence of a furan ring and a thioacetamide group in the compound of interest indicates a potentially intricate molecular structure that would likely require similar analytical techniques to fully elucidate.
Chemical Reactions Analysis
Pyrimidine derivatives can exhibit a range of chemical reactivities depending on their substituents. The antitumor activities of these compounds, as seen in compound 16 from paper , suggest that they may interact with biological targets through mechanisms that could involve forming covalent bonds or reversible interactions. The fluorobenzyl moiety, as seen in related compounds, may also play a role in the biological activity through its influence on the electronic properties of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely. Factors such as the presence of fluorine can affect the lipophilicity and potentially the pharmacokinetic profile of the compound . The antitumor activities of similar compounds suggest that the compound may also possess significant biological activity, which would be influenced by its physical and chemical properties . The presence of a furan ring and a thioacetamide group could also impact the molecule's solubility, stability, and reactivity.
Scientific Research Applications
Heterocyclic Compound Synthesis
The compound serves as a base for synthesizing various heterocyclic compounds, demonstrating a wide range of biological activities. For instance, derivatives of this compound have been prepared and evaluated for their anticonvulsant and antidepressant activities. Compounds showing significant anticonvulsant activity were identified, highlighting the potential of this base compound in the development of new therapeutic agents (Zhang et al., 2016).
Anticancer Activity
There's a focus on the synthesis of novel compounds derived from this chemical framework, aiming at discovering potent anticancer agents. Research has led to the development of fluoro-substituted compounds with demonstrated anti-lung cancer activity, marking a significant step forward in cancer treatment options (Hammam et al., 2005).
Anti-inflammatory and Analgesic Agents
The compound is also a precursor for a variety of heterocyclic compounds with anti-inflammatory and analgesic properties. Studies have shown that certain derivatives exhibit significant COX-2 inhibitory activity, alongside notable analgesic and anti-inflammatory effects, providing a basis for the development of new therapeutic agents in this area (Abu‐Hashem et al., 2020).
Neuroinflammation Imaging Agents
In the domain of neurology, derivatives of this compound have been synthesized and evaluated as potential imaging agents for neuroinflammation using positron emission tomography (PET). These derivatives bind to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes, thus facilitating the in vivo study and diagnosis of neuroinflammatory conditions (Damont et al., 2015).
Src Kinase Inhibition and Anticancer Properties
Further exploration into the compound's derivatives has unveiled Src kinase inhibitory and anticancer activities. Thiazolyl N-benzyl-substituted acetamide derivatives, for instance, have shown promise in inhibiting Src kinase, a protein associated with the progression of various cancers. These findings indicate the potential for these derivatives to serve as bases for developing novel anticancer therapies (Fallah-Tafti et al., 2011).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(25-17(24-18)14-4-3-9-31-14)32-11-15(28)23-10-12-5-7-13(22)8-6-12/h3-9H,10-11H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYGCWPCIQBEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NCC4=CC=C(C=C4)F)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2522355.png)

![4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2522357.png)
![N-[1-(4-Fluorophenyl)prop-2-ynyl]prop-2-enamide](/img/structure/B2522361.png)
![Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522362.png)

![3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2522364.png)


![N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2522370.png)
![N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2522372.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2522375.png)
![2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522377.png)